molecular formula C17H13BrN2O2 B12123985 Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate

Cat. No.: B12123985
M. Wt: 357.2 g/mol
InChI Key: QSBRDBUXNFSBRW-UHFFFAOYSA-N
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Description

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is an organic compound with the molecular formula C17H13BrN2O2 and a molecular weight of 357.20 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety substituted with a bromine atom and an amino group, as well as a benzoate ester group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate typically involves a multi-step process One common method starts with the bromination of quinoline to introduce the bromine atom at the 6-positionThe final step involves esterification of the benzoic acid derivative to form the methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving quinoline derivatives, which are known for their biological activity.

    Medicine: Quinoline derivatives have potential therapeutic applications, including antimalarial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets within cells. The quinoline moiety is known to interact with DNA and enzymes, potentially disrupting cellular processes and leading to biological effects. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the amino group on the quinoline ring, along with the benzoate ester, makes it a versatile compound for various research applications.

Biological Activity

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15BrN2O2\text{C}_{17}\text{H}_{15}\text{Br}\text{N}_2\text{O}_2

This compound exhibits its biological activity through several mechanisms:

  • Interaction with Nucleic Acids : The quinoline moiety allows for intercalation into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and other kinases.
  • Antimicrobial Properties : Its structural features suggest potential antibacterial and antifungal activities, possibly through membrane disruption or inhibition of cell wall synthesis.

Anticancer Activity

Recent studies have shown that derivatives of quinoline compounds, including those similar to this compound, possess significant anticancer properties. For example, compounds with similar structural motifs have been reported to exhibit IC50 values ranging from 1.29 to 2.13 µM against human lung cancer (A549) and colorectal cancer (HCT116) cell lines .

CompoundCell LineIC50 (µM)Mechanism
6BrCaQHCT1168HDAC Inhibition
5aHCT11610Apoptosis Induction
This compoundTBDTBDTBD

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Similar compounds have demonstrated activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related quinoline derivatives indicate effective antibacterial properties, with some compounds exhibiting MIC values as low as 6.25 mg/mL against resistant strains .

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of several quinoline derivatives on HCT116 cells. The results indicated that compounds with a similar structure to this compound significantly reduced cell viability, suggesting a potent anticancer effect through apoptosis induction .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against various clinical pathogens. The hexane fraction containing these compounds showed significant zones of inhibition against resistant strains, indicating their potential as novel antimicrobial agents .

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

methyl 3-[(6-bromoquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C17H13BrN2O2/c1-22-17(21)11-3-2-4-13(9-11)20-16-7-8-19-15-6-5-12(18)10-14(15)16/h2-10H,1H3,(H,19,20)

InChI Key

QSBRDBUXNFSBRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br

Origin of Product

United States

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